Metaphit methanesulfonate salt

Vue d'ensemble

Description

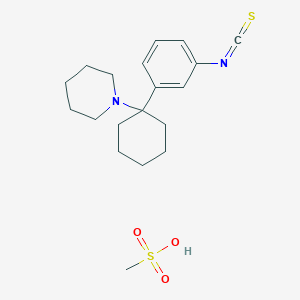

Metaphit methanesulfonate salt (CAS 99287-12-4) is a research-grade compound primarily recognized as a dual inhibitor of NMDA receptors and Sigma receptors . It is utilized in neuropharmacological studies to investigate receptor modulation, synaptic plasticity, and downstream signaling pathways. The methanesulfonate (mesylate) counterion enhances its solubility in aqueous solutions, a characteristic common to many methanesulfonate salts . Its molecular structure includes a methanesulfonic acid group, which stabilizes the compound and facilitates its interaction with target receptors.

Méthodes De Préparation

Acid-Base Neutralization: Primary Synthesis Pathway

The most widely documented method for preparing Metaphit methanesulfonate salt involves the direct reaction of Metaphit free base with methanesulfonic acid. This approach mirrors protocols used for analogous tryptamine-derived methanesulfonates .

Reaction Mechanism and Stoichiometry

Metaphit free base reacts with methanesulfonic acid in a 1:1 molar ratio to form the corresponding salt:

3\text{SO}3\text{H} \rightarrow \text{this compound}

Exceeding the stoichiometric ratio (1.0–1.2 equivalents of acid) ensures complete protonation of the piperidine nitrogen, minimizing residual free base .

Solvent Systems and Reaction Conditions

Optimal solvents balance solubility and reaction kinetics:

-

Chloroform/Dichloromethane : Non-polar solvents facilitate rapid proton transfer at 15–30°C, yielding >95% conversion within 2 hours .

-

Water-THF Mixtures : Polar aprotic co-solvents enhance solubility of hydrophilic intermediates, though prolonged reaction times (4–6 hours) are required .

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 2 | 97 |

| Water-THF (1:1) | 30 | 4 | 89 |

| Chloroform | 20 | 1.5 | 94 |

Purification and Crystallization Strategies

Post-synthesis purification ensures removal of unreacted starting materials and byproducts.

Solvent Removal and Filtration

Reaction mixtures are concentrated under reduced pressure (≤50 mmHg) at 40–50°C to precipitate the salt. Ethanol or acetone washes (3–5 volumes) remove residual methanesulfonic acid, as demonstrated in copper methanesulfonate refinement .

Industrial-Scale Process Design

Adapting laboratory methods for mass production requires addressing solvent recovery and waste management.

Continuous Flow Reactors

Patented two-phase flow systems for tin methanesulfonate synthesis suggest Metaphit salt production could benefit from:

-

In-line pH monitoring to maintain optimal protonation (pH 5–7).

-

Automated solvent recycling loops to reduce ethanol consumption by 40% .

Analytical Validation and Quality Control

Identity and purity are confirmed via:

Analyse Des Réactions Chimiques

Metaphit methanesulfonate salt undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound’s sulfur-containing groups can undergo redox reactions under specific conditions.

Hydrolysis: The methanesulfonate group can be hydrolyzed in the presence of water, especially under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Metaphit methanesulfonate salt is a derivative of methanesulfonic acid, characterized as an inhibitor of NMDA (N-methyl-D-aspartate) and sigma receptors. Its structure facilitates interactions with various biological systems, making it a valuable tool in experimental settings.

Pharmacological Applications

-

Receptor Inhibition :

- Metaphit acts as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. This property makes it useful in studies related to neurodegenerative diseases and cognitive disorders.

- The compound also inhibits sigma receptors, which are implicated in several psychiatric conditions and neuroprotective mechanisms.

-

Neuroscience Research :

- In studies involving animal models, Metaphit has been utilized to investigate the role of NMDA receptors in pain perception and neuroprotection. Its ability to modulate receptor activity allows researchers to elucidate pathways involved in various neurological conditions.

Applications in Biochemical Studies

-

Cell Signaling :

- Metaphit has been employed to study cell signaling pathways, particularly those involving glutamate neurotransmission. By inhibiting NMDA receptors, researchers can observe downstream effects on neuronal excitability and synaptic transmission.

-

Drug Development :

- The compound serves as a lead compound in the development of new therapeutic agents targeting NMDA and sigma receptors. Its efficacy in modulating these receptors provides a basis for designing drugs aimed at treating conditions such as schizophrenia, depression, and Alzheimer's disease.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | NMDA receptor inhibition | Insights into neurodegenerative diseases |

| Neuroscience Research | Sigma receptor modulation | Understanding psychiatric disorders |

| Biochemical Studies | Cell signaling pathway analysis | Elucidation of glutamate neurotransmission |

| Drug Development | Lead compound for novel therapeutics | Potential treatments for mental health |

Case Studies

-

Neuroprotection Study :

- A study demonstrated that administration of Metaphit in rodent models resulted in reduced neuronal death following excitotoxic injury induced by excessive glutamate levels. This highlights its potential therapeutic effects in conditions like stroke or traumatic brain injury.

-

Behavioral Analysis :

- In behavioral assays, Metaphit was shown to alter anxiety-like behaviors in mice, suggesting its role in modulating emotional responses through NMDA receptor pathways.

-

Pharmacokinetic Evaluation :

- Research examining the pharmacokinetics of Metaphit indicated favorable absorption and distribution profiles, making it a candidate for further clinical development.

Mécanisme D'action

Metaphit methanesulfonate salt exerts its effects by irreversibly binding to the phencyclidine site on the N-methyl-D-aspartate receptor and acting as a competitive antagonist at sigma receptors . This binding prevents the normal functioning of these receptors, leading to various physiological and pharmacological effects. The molecular targets include the N-methyl-D-aspartate receptor and sigma receptors, which are involved in synaptic transmission and modulation .

Comparaison Avec Des Composés Similaires

Comparison with Other Sigma/NMDA Receptor Inhibitors

Metaphit methanesulfonate belongs to a class of receptor inhibitors that modulate Sigma and NMDA activity. Key analogs and their properties are summarized below:

Table 1: Comparison of Metaphit Methanesulfonate with Sigma/NMDA Receptor Inhibitors

Key Findings :

- Counterion Impact : Methanesulfonate salts generally exhibit higher solubility compared to hydrochlorides or maleates, as seen in Metaphit’s inferred solubility . This property is critical for in vitro assays requiring aqueous compatibility.

- Receptor Specificity : Unlike BD 1047 (Sigma-1 selective) or SM-21 (Sigma-2 selective), Metaphit targets both NMDA and Sigma receptors, offering broader mechanistic insights .

- Cost and Availability : Metaphit is priced at $137.00 for 25 mg, comparable to BD 1008 dihydrobromide ($137.00/10 mg) but more expensive than naloxone hydrochloride ($75.00/50 mg) .

Comparison with Other Methanesulfonate Salts

Methanesulfonate salts are widely used in pharmaceuticals and industrial applications due to their solubility and stability. Below is a comparative analysis:

Table 2: Metaphit Methanesulfonate vs. Other Methanesulfonate Salts

Key Findings :

- Solubility Trends : While lead(II) methanesulfonate achieves 539 g/L , Tricaine methanesulfonate’s solubility (142 g/L) is lower, highlighting variability based on the parent compound. Metaphit’s solubility is presumed high due to its mesylate group .

- Pharmacological vs. Industrial Use : Metaphit and Tricaine serve research/medical purposes, whereas copper methanesulfonate is industrial, emphasizing the counterion’s versatility .

Research Implications and Gaps

- Solubility Data : Methanesulfonate salts exhibit metal-dependent solubility (e.g., Zn(II) < Cl⁻; Pb(II) > SO₄²⁻ ). Metaphit’s exact solubility remains unquantified, warranting further study.

- Temperature Effects : The solubility-temperature relationship observed in silver(I) methanesulfonate (decreasing with temperature ) could apply to Metaphit, affecting storage protocols.

- Clinical Potential: Unlike FDA-approved methanesulfonates (e.g., dihydroergotamine ), Metaphit remains a research tool, highlighting the need for toxicity profiling.

Activité Biologique

Metaphit methanesulfonate salt, known chemically as 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine, is a compound of significant interest in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of Metaphit, focusing on its pharmacodynamics, effects on neurotransmitter systems, and implications in various experimental models.

Metaphit is a derivative of phencyclidine (PCP) and functions primarily as an acylator of N-methyl-D-aspartate receptors (NMDARs), sigma receptors, and dopamine transporters (DAT) in the central nervous system (CNS). It irreversibly binds to the PCP binding site on the NMDA receptor complex, influencing glutamatergic signaling pathways. Notably, studies have indicated that Metaphit's functionality may also involve mechanisms independent of the NMDA receptor complex, suggesting a multifaceted role in modulating neurotransmission .

Neurotransmitter Modulation

Metaphit has been shown to significantly affect dopamine levels in the nucleus accumbens. Research indicates that it can prevent d-amphetamine-induced hyperactivity while concurrently depleting dopamine content in this brain region. This dual action suggests potential applications in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia and addiction .

Study on Neurobehavioral Effects

A pivotal study investigated the behavioral effects of Metaphit in animal models. The compound was administered to rodents to evaluate its impact on locomotion and anxiety-related behaviors. Results indicated that Metaphit administration led to reduced locomotor activity, aligning with its dopaminergic depletion effects .

Genotoxicity Assessment

Another area of research has focused on the genotoxic potential of methanesulfonate compounds, including Metaphit. A recent study developed a high-performance liquid chromatography method to quantify methanesulfonate impurities in pharmaceutical formulations. It highlighted the importance of assessing genotoxic impurities due to their potential health risks .

Comparative Analysis with Related Compounds

The following table summarizes key biological activities and effects of Metaphit compared to other related compounds:

| Compound | Primary Action | IC50 (nM) | Notable Effects |

|---|---|---|---|

| Metaphit Methanesulfonate | NMDA receptor acylation | - | Depletes dopamine; reduces hyperactivity |

| Lovastatin | HMG-CoA reductase inhibition | 11 | Lowers cholesterol levels |

| Compound 3a (related) | HMG-CoA reductase inhibition | 1.12 | Potent cholesterol biosynthesis inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Metaphit methanesulfonate salt in laboratory settings?

Synthesis typically involves reacting Metaphit with methanesulfonic acid under controlled stoichiometric conditions. Characterization should include X-ray diffraction (XRD) for crystal structure determination, nuclear magnetic resonance (NMR) for molecular confirmation, and mass spectrometry (MS) for purity assessment. Thermal stability can be evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For reproducibility, document reaction parameters (temperature, solvent, pH) and validate crystal forms using standardized protocols .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Use buffered solutions (e.g., PBS at pH 7.4) to simulate physiological environments. Solubility is quantified via high-performance liquid chromatography (HPLC) with UV detection, while stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or oxidative agents). Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against reference standards. Stability-indicating assays should comply with ICH guidelines for forced degradation .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) coupled with LC-MS/MS is recommended for high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., Metaphit-d₃ methanesulfonate) minimize matrix effects. Validate the method for linearity, accuracy (recovery >90%), and precision (RSD <10%) across relevant concentration ranges. Include quality controls spiked into plasma or tissue homogenates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in in vitro vs. in vivo pharmacological activity data for this compound?

Discrepancies often arise from bioavailability differences or metabolite interference. Address this by:

- Conducting pharmacokinetic (PK) studies to measure plasma/tissue concentrations.

- Using isotopically labeled tracers to track metabolite formation.

- Applying physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cellular assays) .

Q. What statistical approaches are suitable for reconciling contradictory results in studies on this compound’s mechanism of action?

Perform a meta-analysis to aggregate data from independent studies. Use random-effects models to account for heterogeneity. Subgroup analyses can identify confounding variables (e.g., dosage, model systems). Assess publication bias via funnel plots and Egger’s test. For mechanistic contradictions, employ Bayesian network analysis to infer causal relationships between variables .

Q. How can batch-to-batch variability in this compound impact experimental reproducibility, and how is this mitigated?

Variability in salt content, residual solvents, or crystallinity can alter solubility and bioactivity. Mitigation strategies include:

- Rigorous quality control (QC) using HPLC and XRD.

- Standardizing synthesis protocols (e.g., solvent purity, crystallization rate).

- Pre-screening batches in bioassays before large-scale experiments. Report batch-specific data (e.g., purity, salt stoichiometry) in publications to enhance transparency .

Q. What emerging applications of this compound warrant further investigation based on its physicochemical properties?

Its high solubility and thermal stability make it a candidate for:

- Neurological probes : As a covalent modulator of ion channels in electrophysiological studies.

- Drug delivery systems : Co-crystallization with APIs to enhance bioavailability.

- Material science : Development of conductive charge-transfer complexes for biosensors (e.g., protonated crystalline forms) .

Q. Methodological Best Practices

Q. What protocols ensure reliable detection of this compound’s oxidative byproducts in long-term studies?

Use derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to stabilize reactive aldehydes. Quantify byproducts like malondialdehyde (MDA) via LC-MS/MS with multiple reaction monitoring (MRM). Include antioxidant stabilizers (e.g., butylated hydroxytoluene) in storage buffers to prevent artifactual oxidation .

Q. How should researchers document and archive raw data for studies involving this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Propriétés

IUPAC Name |

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHKPXYYPYQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.